molecular formula C18H18N2O B4555043 3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

Cat. No.: B4555043
M. Wt: 278.3 g/mol
InChI Key: XGNLCYICTKSENC-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.141913202 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectral Investigations

The structural and spectral characteristics of pyrazole derivatives, including 3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol, have been extensively studied to understand their biological importance. Research by Viveka et al. (2016) on a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, used experimental and theoretical approaches to characterize its structure through NMR, FT-IR spectroscopy, and X-ray diffraction techniques. These methods provide insight into the compound's electronic transitions and are pivotal for studying similar pyrazole derivatives in medicinal chemistry and material sciences (Viveka et al., 2016).

Green Chemistry Synthesis

In an effort to minimize environmental impact, Mosaddegh et al. (2010) demonstrated the synthesis of 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) using cellulose sulfuric acid as a biodegradable, environmentally friendly catalyst. This methodology underscores the importance of green chemistry principles in the synthesis of complex organic molecules, including this compound derivatives (Mosaddegh et al., 2010).

Advanced Synthesis Techniques

Grotjahn et al. (2002) explored the synthesis of pyrazoles with functionalized side chains, which is crucial for creating compounds with varied biological activities. Their work on synthesizing pyrazoles with different alkyl and aryl substituents provides a foundation for the synthesis of this compound and similar compounds. Such advanced synthesis techniques are vital for the development of new pharmaceuticals and materials (Grotjahn et al., 2002).

Corrosion Inhibition

Research on the use of pyrazol derivatives for corrosion inhibition in the petroleum industry highlights their potential industrial applications. Singh et al. (2020) investigated the green synthesis of pyrazol derivatives and their effectiveness in mitigating corrosion of steel in acidizing environments. This application demonstrates the versatility of this compound derivatives beyond the pharmaceutical field, extending to materials science and engineering (Singh et al., 2020).

Properties

IUPAC Name

5-methyl-2-phenyl-4-(2-phenylethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-14-17(13-12-15-8-4-2-5-9-15)18(21)20(19-14)16-10-6-3-7-11-16/h2-11,19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNLCYICTKSENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.